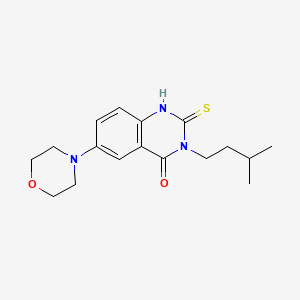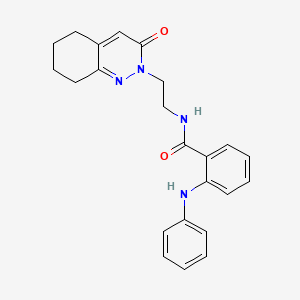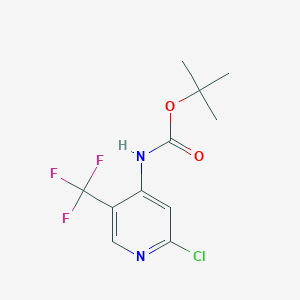
4-hydroxy-N-(4-isopropylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-N-(4-isopropylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide, also known as IQ-1, is a synthetic compound that has gained significant attention in scientific research for its potential use in cancer treatment. The compound belongs to the class of quinoline-3-carboxamides and has been shown to exhibit potent anti-cancer activity in vitro and in vivo.
Applications De Recherche Scientifique
Antimicrobial Activities
A study by Desai et al. (2011) synthesized compounds related to 4-hydroxy-N-(4-isopropylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide and tested them for in vitro antibacterial and antifungal activities. These compounds exhibited activity against a range of pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans, demonstrating their potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Synthetic Methodologies
Batalha et al. (2019) explored the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a compound structurally related to 4-hydroxy-N-(4-isopropylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide. Their work sheds light on the synthetic versatility of 4-oxoquinolines, which are important in medicinal chemistry due to their biological activities (Batalha et al., 2019).
Potential in Medicinal Chemistry
Thevis et al. (2008) studied the mass spectrometric behavior of compounds related to 4-hydroxy-N-(4-isopropylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide, noting their potential as prolylhydroxylase inhibitor drug candidates. Their research highlights the importance of understanding the mass spectrometric properties of these compounds for clinical and forensic analysis (Thevis, Kohler, Schlörer, & Schänzer, 2008).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-hydroxy-N-(4-isopropylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide' involves the condensation of 4-isopropylaniline with 3-cyano-4-hydroxyquinolin-2(1H)-one, followed by reduction of the resulting imine to form the desired product.", "Starting Materials": [ "4-isopropylaniline", "3-cyano-4-hydroxyquinolin-2(1H)-one", "Sodium borohydride", "Methanol", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Condensation of 4-isopropylaniline with 3-cyano-4-hydroxyquinolin-2(1H)-one in methanol and acetic acid to form the imine intermediate.", "Step 2: Reduction of the imine intermediate with sodium borohydride in methanol and water to form the desired product, 4-hydroxy-N-(4-isopropylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide." ] } | |
Numéro CAS |
941923-48-4 |
Nom du produit |
4-hydroxy-N-(4-isopropylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide |
Formule moléculaire |
C19H18N2O3 |
Poids moléculaire |
322.364 |
Nom IUPAC |
4-hydroxy-2-oxo-N-(4-propan-2-ylphenyl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C19H18N2O3/c1-11(2)12-7-9-13(10-8-12)20-18(23)16-17(22)14-5-3-4-6-15(14)21-19(16)24/h3-11H,1-2H3,(H,20,23)(H2,21,22,24) |
Clé InChI |
XEXSHMCJKXHBDV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,5-Dimethyl-N-[[1-(prop-2-enoylamino)cyclobutyl]methyl]pyrazole-3-carboxamide](/img/structure/B2963934.png)
![2-chloro-N-[(4-methoxyphenyl)methyl]-N-[1-(thiophen-2-yl)propan-2-yl]acetamide](/img/structure/B2963935.png)





![N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine](/img/structure/B2963950.png)


![8-(3,4-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963953.png)

![2-cyclopentyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2963956.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2963957.png)